molecular formula C12H10O2S B12066061 3-(5-Formylthiophen-2-yl)benzyl alcohol

3-(5-Formylthiophen-2-yl)benzyl alcohol

Cat. No.: B12066061
M. Wt: 218.27 g/mol
InChI Key: QPKDXFFXZHPBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Formylthiophen-2-yl)benzyl alcohol (CAS: 1349715-61-2) is a benzyl alcohol derivative featuring a thiophene ring substituted with a formyl (-CHO) group at the 5-position. Its molecular formula is C₁₂H₁₀O₂S, with a molecular weight of 218.27 g/mol . The compound’s structure combines a benzyl alcohol moiety (hydroxymethylphenyl) with a thiophene heterocycle, where the formyl group introduces electron-withdrawing properties. This functional group enhances its utility as an intermediate in synthesizing pharmaceuticals, agrochemicals, and materials science applications, particularly in reactions involving nucleophilic additions or condensations (e.g., Schiff base formation).

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

5-[3-(hydroxymethyl)phenyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C12H10O2S/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8,13H,7H2

InChI Key

QPKDXFFXZHPBRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(S2)C=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylthiophen-2-yl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .

Another method involves the Chan-Lam coupling, which is used for the arylation of amines and other nitrogen-containing functional groups. This reaction is performed using aryl boronic acids and amines under mild conditions, offering good functional group tolerance .

Industrial Production Methods

Industrial production of 3-(5-Formylthiophen-2-yl)benzyl alcohol may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylthiophen-2-yl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3-(5-Formylthiophen-2-yl)benzyl alcohol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Formylthiophen-2-yl)benzyl alcohol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound may act as a substrate for enzymes like oxidases, which facilitate the conversion of alcohols to aldehydes or acids . The thiophene ring’s electron-rich nature allows it to participate in various electrophilic and nucleophilic reactions, contributing to its reactivity and versatility in chemical transformations.

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of 3-(5-Formylthiophen-2-yl)benzyl alcohol are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Electronic Comparison
Compound Name Substituent on Thiophene Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
3-(5-Formylthiophen-2-yl)benzyl alcohol -CHO (formyl) C₁₂H₁₀O₂S 218.27 Strong electron-withdrawing (-CHO)
3-(5-Cyanothiophen-2-yl)benzyl alcohol -CN (cyano) C₁₂H₉NOS 215.30 Moderate electron-withdrawing (-CN)
3-(5-Acetylthiophen-2-yl)benzyl alcohol -COCH₃ (acetyl) C₁₃H₁₂O₂S 232.30 Electron-withdrawing, steric bulk
3-(5-Methylthiophen-2-yl)benzyl alcohol -CH₃ (methyl) C₁₂H₁₂OS 206.28 Electron-donating (+I effect)
3-(Thiophen-2-yl)benzyl alcohol -H (unsubstituted) C₁₁H₁₀OS 192.26 Neutral (baseline aromatic thiophene)

Sources :

  • Electronic Effects : The formyl group’s strong electron-withdrawing nature reduces electron density at the benzyl alcohol site compared to methyl (-CH₃) or unsubstituted thiophene derivatives. This impacts reactivity in oxidation reactions (see Section 2.2) and nucleophilic substitutions.

Reactivity in Catalytic Oxidation

Evidence from catalytic oxidation studies (Pt@CHs catalyst, 80°C, 3 hours) highlights substituent-dependent yields :

Table 2: Oxidation Yields of Benzyl Alcohol Derivatives
Entry Compound (Substituent) Product (Aldehyde) Yield (%)
1 Benzyl alcohol (-H) Benzaldehyde 99
2 4-(Dimethylamino)benzyl alcohol (-N(CH₃)₂) 4-(Dimethylamino)benzaldehyde 80
7 (4-Methylthiophenyl)methanol (-SCH₃) (4-Methylthiophenyl)aldehyde <50*

*Inferred from reduced efficiency due to back-bonding .

  • Comparison with Cyano/Acetyl Derivatives: The cyano group (-CN) may show similar or lower yields than formyl due to reduced electron density, while acetyl’s steric bulk could further impede catalytic interactions .

Commercial Availability and Cost

Data from Aroz Technologies, LLC. (2008) :

Table 3: Commercial Comparison
Compound Price (1g) Supplier
3-(5-Formylthiophen-2-yl)benzyl alcohol $180.00 Aroz Tech
3-(5-Cyanothiophen-2-yl)benzyl alcohol $320.00 Aroz Tech
3-(5-Acetylthiophen-2-yl)benzyl alcohol $180.00 Aroz Tech

The higher cost of the cyano derivative reflects synthetic challenges (e.g., cyanide handling), while formyl and acetyl derivatives are more accessible.

Functional Group Versatility

  • Formyl Group : Enables condensation reactions (e.g., with amines to form Schiff bases) and nucleophilic additions, making it valuable for synthesizing complex molecules.
  • Cyano/Acetyl Groups: Less reactive than formyl in condensation but useful in reduction (cyano to amine) or acetylation reactions .

Biological Activity

3-(5-Formylthiophen-2-yl)benzyl alcohol is an organic compound notable for its unique structural features, which combine a benzyl alcohol framework with a 5-formylthiophen-2-yl substituent. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an in-depth exploration of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(5-Formylthiophen-2-yl)benzyl alcohol can be represented as follows:

C12H10OS\text{C}_{12}\text{H}_{10}\text{OS}

This compound features a thiophene ring, which is known for its electron-rich properties, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 3-(5-Formylthiophen-2-yl)benzyl alcohol has been primarily investigated in the context of its potential as an anticancer agent and its interactions with various biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-(5-Formylthiophen-2-yl)benzyl alcohol. For instance, derivatives of benzothiazoles and thiophenes have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cellular metabolism pathways.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa0.37Apoptosis induction
Compound BMDA-MB-2310.73DNA synthesis inhibition
Compound CA5490.95Cell cycle arrest

The proposed mechanisms through which 3-(5-Formylthiophen-2-yl)benzyl alcohol exerts its biological effects include:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, leading to strand breaks and apoptosis.
  • Oxidative Stress Induction : The presence of electron-rich thiophene rings can lead to the generation of reactive oxygen species (ROS), which may damage cellular components.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation.

Study on Antitumor Activity

In a recent study published in Medicinal Chemistry Research, a series of thiophene derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting that modifications to the thiophene structure could enhance biological activity .

In Vivo Studies

Another significant study investigated the in vivo effects of related compounds on tumor growth in murine models. The results demonstrated a marked reduction in tumor size when treated with these compounds, indicating their potential for development as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.